2-Chloro-1,5-naphthyridine
Overview
Description
2-Chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms and a chlorine substituent at the second position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
1,5-naphthyridine derivatives, a class to which 2-chloro-1,5-naphthyridine belongs, are known to exhibit a wide variety of biological activities .
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
1,5-naphthyridine derivatives are known to exhibit a wide variety of biological activities .
Biochemical Analysis
Biochemical Properties
2-Chloro-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to form complexes with metal ions, which can affect the catalytic activity of metalloenzymes. Additionally, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Moreover, it can impact metabolic pathways by interacting with key enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription, by stabilizing the enzyme-DNA complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the levels of various metabolites. For instance, the compound can inhibit enzymes involved in nucleotide synthesis, leading to alterations in the cellular nucleotide pool. Additionally, this compound can affect the flux of metabolic intermediates, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported into the nucleus, where it interacts with DNA and nuclear proteins, affecting gene expression and chromatin structure .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,5-naphthyridine typically involves cyclization reactions. One common method is the cyclization of 2-chloro-3,5-diaminopyridine in the presence of hexafluoroacetylacetone and montmorillonite K10 as a catalyst . Another approach involves the use of phosphorus oxychloride with 1,5-naphthyridine-2(1H)-one to obtain the 2-chloro derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while cross-coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-Chloro-1,5-naphthyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It exhibits potential antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in studies related to cardiovascular, central nervous system, and hormonal diseases.
Industrial Applications: It serves as a precursor for the synthesis of various functionalized ligands and metal complexes.
Comparison with Similar Compounds
2-Chloro-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Another isomer with different nitrogen atom positions.
2-Amino-1,5-naphthyridine: A derivative with an amino group instead of chlorine.
2-Methyl-1,5-naphthyridine: A derivative with a methyl group at the second position.
Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYRQGHDOBBUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569183 | |
Record name | 2-Chloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7689-62-5 | |
Record name | 2-Chloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2-chloro-1,5-naphthyridine in this research?
A1: The synthesis of this compound serves as an important step towards the ultimate goal of the research, which is to create bis-naphthyridine centered tridentate ligands for ruthenium complexes. [] The chlorine atom in this compound serves as a handle for further functionalization. The researchers utilize this functionality to connect the naphthyridine core with other molecular units via Stille cross-coupling reactions. [] This approach allows for the construction of complex molecules with potentially useful properties, such as the targeted ruthenium complexes.
Q2: Are there any details about the analytical methods used to characterize this compound?
A2: While the paper doesn't provide specific details on the analytical techniques employed, it does mention that the synthesis of this compound, along with some of its intermediates, was previously unreported. [] This suggests that the researchers likely used various characterization methods to confirm the identity and purity of their synthesized compound. Common techniques for characterizing similar compounds include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.